ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate
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Overview
Description
Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds that contain a fused pyrrole and pyridine ring system. This particular compound is characterized by the presence of a benzoyl group and an ethyl ester group, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthoquinone with an appropriate indolizine precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) and under reflux conditions in a solvent like methanol (MeOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Selenium dioxide in ethanol.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Ethyl indolizine-1-carboxylate: A simpler analog without the benzoyl group.
Indole derivatives: Various indole derivatives with different substituents and biological activities.
Uniqueness
Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate is unique due to its fused ring system and the presence of both benzoyl and ethyl ester groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
70654-02-3 |
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Molecular Formula |
C26H19NO3 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate |
InChI |
InChI=1S/C26H19NO3/c1-2-30-26(29)21-16-24(25(28)18-9-4-3-5-10-18)27-22-14-12-17-8-6-7-11-19(17)20(22)13-15-23(21)27/h3-16H,2H2,1H3 |
InChI Key |
CZEYZEGCXVPGLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C=CC5=CC=CC=C53 |
Origin of Product |
United States |
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